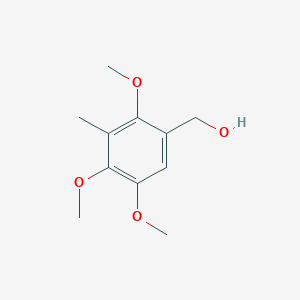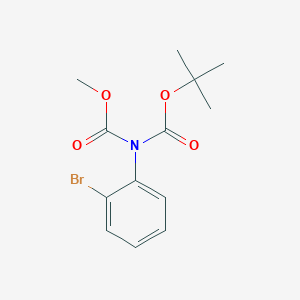
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been extensively studied in recent years. It is a member of the imidazolidinone family of compounds and has been found to have a variety of potential applications in scientific research. In
科学的研究の応用
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
作用機序
The mechanism of action of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but studies have suggested that it may work by inducing apoptosis (programmed cell death) in cancer cells. It may also work by inhibiting the activity of enzymes involved in cell proliferation and angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cell proliferation and angiogenesis. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potent anticancer and antimicrobial activity. It has also been found to have low toxicity, making it a promising candidate for further development. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are many potential future directions for research on 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. One area of focus could be on optimizing the synthesis method to produce higher yields and purity. Another area of focus could be on further exploring the mechanism of action of this compound and identifying potential targets for drug development. Additionally, future research could focus on developing new derivatives of this compound with improved activity and lower toxicity.
合成法
The synthesis of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to produce 2-(2-methoxybenzylidene)hydrazinecarbothioamide. This compound is then reacted with allyl isothiocyanate to produce 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
特性
製品名 |
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C14H14N2O2S |
分子量 |
274.34 g/mol |
IUPAC名 |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-8-16-13(17)11(15-14(16)19)9-10-6-4-5-7-12(10)18-2/h3-7,9H,1,8H2,2H3,(H,15,19)/b11-9- |
InChIキー |
VICHQADBEWFVBR-LUAWRHEFSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)CC=C |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
